molecular formula C11H9BrN2O B1439224 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1171762-40-5

3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1439224
M. Wt: 265.11 g/mol
InChI Key: JNTLCIBOLKTOFL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Solvatochromic and Crystallographic Studies

3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been the subject of detailed X-ray diffraction analysis and photophysical studies, showcasing its solvatochromic behavior in various solvents. This compound's emission spectrum and solvatochromic shifts provide valuable insights into its structural and photophysical attributes (Singh et al., 2013).

Synthesis and Structural Characterization

The synthesis and crystallographic analysis of N-Substituted Pyrazolines, including variants of pyrazole-1-carbaldehyde, have been explored, offering a glimpse into the dihedral angles and molecular conformations that define their structural uniqueness (Loh et al., 2013).

Antimicrobial Activity and Chitosan Derivatives

Notable research has been conducted on the antimicrobial properties of heteroaryl pyrazole derivatives, such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds, upon reacting with chitosan to form Schiff bases, have been tested against a range of bacterial and fungal strains, revealing the dependency of antimicrobial activity on the specific Schiff base moiety (Hamed et al., 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubChem, ChemSpider, and Google Scholar can be good places to start. If you need help understanding the information you find, feel free to ask!


properties

IUPAC Name

5-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-2-3-8(4-10(7)12)11-9(6-15)5-13-14-11/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTLCIBOLKTOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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